N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide
説明
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide (CAS synonyms: 4-[2-(N-Acetylamino)ethyl]benzenesulfonamide) is a sulfonamide derivative characterized by an acetamide group connected via an ethyl linker to a phenyl ring substituted with an aminosulfonyl (-SO₂NH₂) group at the para position. Its molecular formula is C₁₆H₁₈N₂O₄S (molecular weight: 334.39 g/mol) . Crystallographic studies reveal a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 15.715 Å, b = 10.250 Å, c = 9.819 Å, and β = 91.86° .
特性
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMGUEXQORZTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194368 | |
| Record name | N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41472-49-5 | |
| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41472-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041472495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL3TT94T4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
作用機序
Target of Action
N-(4-Sulfamoylphenethyl)acetamide primarily targets Carbonic Anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Based on its structural similarity to other sulfonamide drugs, it is likely that it acts as an inhibitor of its target enzyme, carbonic anhydrase ii. By binding to the active site of the enzyme, it may prevent the enzyme from catalyzing its normal reactions, thus altering cellular processes.
生化学分析
Biochemical Properties
N-(4-Sulfamoylphenethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR), carbonic anhydrase, and matrix metalloproteinases (MMPs). The compound inhibits DHFR, which is essential for DNA synthesis and cell proliferation, thereby exhibiting antimicrobial and anticancer activities. Additionally, it binds to carbonic anhydrase, affecting pH regulation and ion transport in cells. The interaction with MMPs suggests a role in modulating extracellular matrix remodeling, which is vital in cancer metastasis and tissue repair.
Cellular Effects
N-(4-Sulfamoylphenethyl)acetamide influences various cellular processes. It has been shown to induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation. This compound also affects cell signaling pathways, including those involving cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), leading to changes in gene expression. Furthermore, it impacts cellular metabolism by inhibiting enzymes like NADH oxidase, which plays a role in oxidative stress responses.
Molecular Mechanism
The molecular mechanism of N-(4-Sulfamoylphenethyl)acetamide involves several key interactions. It binds to the active sites of enzymes such as DHFR and carbonic anhydrase, inhibiting their activity. This binding disrupts the normal function of these enzymes, leading to reduced DNA synthesis and altered pH regulation. Additionally, the compound’s interaction with MMPs and HDACs results in changes in gene expression and extracellular matrix remodeling. These molecular interactions collectively contribute to its antimicrobial, antifungal, and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Sulfamoylphenethyl)acetamide have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation. Long-term studies have shown that it maintains its biological activity over extended periods, making it a reliable candidate for in vitro and in vivo experiments. Its effects on cellular function may vary depending on the duration of exposure, with prolonged exposure potentially leading to increased cytotoxicity.
Dosage Effects in Animal Models
The effects of N-(4-Sulfamoylphenethyl)acetamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activities without notable adverse effects. At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-(4-Sulfamoylphenethyl)acetamide is involved in several metabolic pathways. It undergoes biotransformation primarily through phase I reactions, including hydroxylation and N-dealkylation. These reactions are catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites. The compound also participates in phase II reactions, such as glucuronidation, which enhance its solubility and facilitate excretion. These metabolic pathways are crucial for its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of N-(4-Sulfamoylphenethyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments. It accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects. The distribution pattern is influenced by factors such as tissue perfusion and the presence of binding proteins.
Subcellular Localization
N-(4-Sulfamoylphenethyl)acetamide exhibits specific subcellular localization, which is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its presence in the appropriate cellular compartments. This subcellular distribution is essential for its role in modulating cellular processes and exerting its therapeutic effects.
生物活性
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide, also known as N-(4-sulfamoylphenethyl)acetamide, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C₁₀H₁₄N₂O₃S, and it has a molecular weight of approximately 242.30 g/mol. This compound exhibits various biological effects, including enzyme inhibition and antimicrobial properties, making it a subject of interest for therapeutic applications.
The primary mechanism of action for this compound involves its role as an inhibitor of key enzymes:
- Carbonic Anhydrase II : This enzyme facilitates the conversion of carbon dioxide and water to bicarbonate and protons. The compound's structural similarity to sulfonamide drugs suggests that it acts as an inhibitor, potentially affecting physiological processes such as pH regulation and fluid secretion.
- Dihydrofolate Reductase (DHFR) : this compound also inhibits DHFR, which is crucial for DNA synthesis and cell proliferation. This inhibition contributes to its antimicrobial and anticancer activities.
Biological Activities
This compound has been studied for several biological activities:
- Antiviral Activity : The compound exhibits significant inhibitory effects on HIV-1 reverse transcriptase, impacting both RNA-dependent and DNA-dependent polymerase activities. This suggests potential applications in antiviral therapies .
- Antimicrobial Properties : Research indicates that this compound shows promising antimicrobial activity, particularly against certain fungal strains like Candida glabrata. Modifications to its structure can enhance its antifungal potency.
- Cell Cycle Arrest : In cellular studies, this compound has been shown to induce cell cycle arrest in the G1 phase, inhibiting cell proliferation and potentially leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that this compound effectively inhibits HIV-1 reverse transcriptase in vitro, with promising results indicating its potential as a therapeutic agent against HIV infection .
- Antimicrobial Activity : In laboratory settings, derivatives of this compound were synthesized and tested against various fungal pathogens. Modifications in the chemical structure led to enhanced antifungal activity, highlighting the importance of structure-activity relationships (SAR) in drug development.
- Enzyme Inhibition Studies : Detailed biochemical analyses have shown that the compound interacts with multiple enzymes involved in nucleotide metabolism and ion transport mechanisms, further establishing its role as a versatile inhibitor in various biological pathways.
Research Findings
Research findings related to this compound include:
科学的研究の応用
Pharmaceutical Development
2.1 Antiviral Properties
One of the most notable applications of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide is its role as an inhibitor of HIV-1 reverse transcriptase. Research indicates that it effectively inhibits both RNA-dependent and DNA-dependent polymerase activities, suggesting its potential as an antiviral agent against HIV infections .
Case Study: Mechanism of Inhibition
In a study examining the mechanism of inhibition of HIV-1 reverse transcriptase, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (a derivative of the compound) demonstrated significant inhibitory effects, highlighting its potential in developing antiviral therapies .
Future Directions and Research Needs
Despite promising findings, further research is needed to fully elucidate the therapeutic potential and mechanisms of action of this compound. Future studies should focus on:
- In Vivo Studies: To assess the efficacy and safety profiles in animal models.
- Structural Modifications: To enhance potency and selectivity against specific biological targets.
- Clinical Trials: To evaluate therapeutic effectiveness in human subjects.
類似化合物との比較
Structural and Functional Group Analysis
- Ethyl Linker vs.
- Sulfonamide Variations: The morpholino group in compound 5i () replaces the -NH₂ in the target compound, increasing steric bulk and altering electronic properties. This modification may improve metabolic stability but reduce hydrogen-bonding capacity .
- Aromatic Ring Modifications : The 4-methoxyphenyl group in ’s compound introduces electron-donating effects, which could stabilize charge-transfer interactions in enzymatic binding .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s higher molecular weight (334.39 vs. 262.71–375.44) suggests moderate solubility, typical for sulfonamides. Analogs with polar groups (e.g., 5i’s morpholino) may exhibit improved solubility in polar solvents .
準備方法
Acetylation of 4-(2-Aminoethyl)benzenesulfonamide
The primary synthesis involves acetylation of 4-(2-aminoethyl)benzenesulfonamide. This two-step process begins with sulfonylation of phenethylamine derivatives, followed by selective acetylation of the primary amine:
-
Sulfonylation :
Reaction of 4-aminophenethylamine with sulfonylating agents (e.g., sulfamic acid or chlorosulfonic acid) yields 4-(2-aminoethyl)benzenesulfonamide. -
Acetylation :
The amine group is acetylated using acetic anhydride or acetyl chloride in anhydrous dichloromethane or toluene. Triethylamine is often employed as a base to neutralize HCl byproducts:Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency by facilitating base solubility, reducing reaction time from 24 hours to 10 hours.
Alternative Pathway: Nucleophilic Substitution
A less common method involves nucleophilic substitution of 4-(2-chloroethyl)benzenesulfonamide with acetamide. This route requires high-temperature conditions (90–120°C) in dimethylformamide (DMF) with potassium carbonate as a base:
Yield : 65–72%, with impurities arising from incomplete substitution or over-acetylation.
Purification and Crystallization Strategies
Crude product purification is critical due to hygroscopic byproducts. Key steps include:
-
Solvent Extraction : Partitioning between ethyl acetate and water removes unreacted starting materials.
-
Recrystallization : Dissolution in hot ethanol followed by slow cooling yields needle-shaped crystals. The hydrogen-bonded network (N—H···O, 2.85 Å; O—H···O, 2.78 Å) ensures high crystallinity.
-
Chromatography : Silica gel column chromatography (ethyl acetate:hexane, 3:7) resolves acetylated byproducts.
Reaction Optimization and Scalability
Catalytic Enhancements
Solvent Systems
-
Polar Aprotic Solvents : DMF and acetonitrile improve reagent solubility but require rigorous drying to prevent hydrolysis.
-
Non-Polar Solvents : Toluene reduces byproduct formation but necessitates longer reaction times.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide and structurally related sulfonamide derivatives?
- Methodological Answer : Synthesis typically involves coupling reactions between activated carboxylic acids (e.g., acid chlorides or mixed anhydrides) and amine-containing intermediates. For example, in structurally similar compounds like N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide derivatives , coupling of substituted benzoic acids (e.g., 4-isopropylbenzoic acid) with phenethylamine derivatives via EDCI/HOBt-mediated amidation achieves yields of 69–100% . NMR characterization (e.g., 1H NMR in CDCl₃ or DMSO-d₆) is critical for confirming regiochemistry and purity. For sulfonamide moieties, sulfonation of anilines followed by acetylation is a standard approach .
Q. How is the structural identity of this compound validated in synthetic workflows?
- Methodological Answer : Multi-modal characterization is essential:
- 1H/13C NMR : Key for verifying substituent positions (e.g., sulfonamide NH₂ at δ 4–5 ppm; acetamide CH₃ at δ 2.0–2.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., theoretical MW 290.34 g/mol for C₁₄H₁₄N₂O₃S) .
- X-ray Crystallography : For unambiguous confirmation, as demonstrated for analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , which revealed intermolecular H-bonding patterns affecting crystallinity .
Q. What are the primary pharmacological targets associated with sulfonamide-containing acetamide derivatives?
- Methodological Answer : Sulfonamide-acetamide hybrids often target enzymes or receptors with nucleophilic active sites. For example:
- Glibenclamide analogs (e.g., N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-hydroxybenzamide) inhibit ATP-sensitive potassium channels, suggesting antidiabetic applications .
- Orexin receptor antagonists with improved CNS permeability leverage sulfonamide groups for enhanced solubility and blood-brain barrier penetration .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and bioavailability data for sulfonamide-acetamide compounds?
- Methodological Answer :
- Solubility Optimization : Introduce polar substituents (e.g., methoxy or hydroxyl groups) to the phenyl ring, as seen in N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide derivatives , which show >61.3 μg/mL solubility in aqueous buffers .
- Permeability Assays : Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to quantify CNS penetration, adjusting logP values via substituent modulation .
- Data Reconciliation : Cross-validate HPLC purity (>98%) with in vitro activity to rule out impurities as confounding factors .
Q. What strategies mitigate instability of the sulfonamide group during long-term storage or in vivo studies?
- Methodological Answer :
- Storage Conditions : Store at 0–6°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis, as recommended for 2-(4-aminophenylthio)acetic acid derivatives .
- Prodrug Design : Acetylate the sulfonamide NH₂ to improve metabolic stability, as seen in N-acetyldapsone (MADDS) , which resists enzymatic degradation .
- Stability-Indicating Assays : Use accelerated stability studies (40°C/75% RH) with UPLC-MS monitoring to identify degradation products .
Q. How can computational modeling guide SAR studies for this compound derivatives?
- Methodological Answer :
- Docking Simulations : Model interactions with target proteins (e.g., orexin receptors) using software like AutoDock Vina. Align results with experimental IC₅₀ values to prioritize substituents .
- QSAR Models : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance sulfonamide acidity, improving target binding .
- MD Simulations : Assess conformational flexibility of the ethylacetamide linker to optimize binding kinetics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported binding affinities for sulfonamide-acetamide analogs?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer conditions (pH 7.4, 1% DMSO) across studies. Variations in ionic strength or co-solvents can alter protein-ligand interactions .
- Orthogonal Binding Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to distinguish true affinity from artifactual hits .
- Structural Validation : Co-crystallize the compound with its target (e.g., sulfonylurea receptor) to confirm binding mode, as done for glibenclamide analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
